molecular formula C10H15NO2 B15076603 2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester CAS No. 868-00-8

2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester

Cat. No.: B15076603
CAS No.: 868-00-8
M. Wt: 181.23 g/mol
InChI Key: IZTBINIQCRNCBG-UHFFFAOYSA-N
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Description

2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.2316 g/mol . This compound is a derivative of pentenoic acid, characterized by the presence of a cyano group and two methyl groups on the pentenoic acid backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester typically involves the esterification of 2-Pentenoic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentenoic acid, 2-cyano-3,4-dimethyl-, ethyl ester is unique due to the presence of both a cyano group and an ester group on the same molecule. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

868-00-8

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 2-cyano-3,4-dimethylpent-2-enoate

InChI

InChI=1S/C10H15NO2/c1-5-13-10(12)9(6-11)8(4)7(2)3/h7H,5H2,1-4H3

InChI Key

IZTBINIQCRNCBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C(C)C)C#N

Origin of Product

United States

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